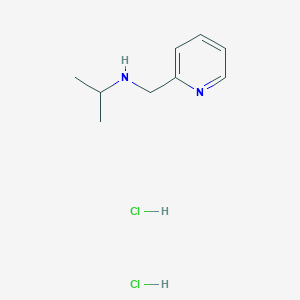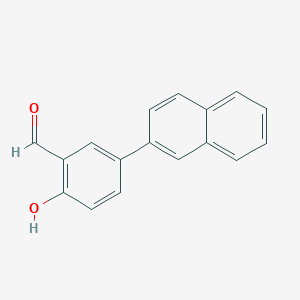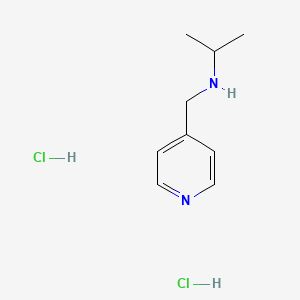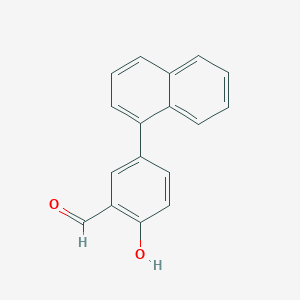amine hydrochloride CAS No. 1240567-98-9](/img/structure/B6344051.png)
[(5-Methylfuran-2-yl)methyl](propyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Methylfuran-2-yl)methyl](propyl)amine hydrochloride (MFMPH) is an organic compound with a wide range of applications in the scientific and medical fields. MFMPH is a tertiary amine with a molecular weight of 140.1 g/mol and a melting point of 96-97°C. It is a white crystalline solid, soluble in water and organic solvents. MFMPH has been used for a variety of research applications such as in drug synthesis, biochemical studies and in the development of new materials.
Mécanisme D'action
The mechanism of action of [(5-Methylfuran-2-yl)methyl](propyl)amine hydrochloride is not fully understood, but it is believed to involve the formation of a covalent bond between the amine group of the compound and the starting material. This covalent bond is then broken, resulting in the formation of the desired product. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, this compound has been found to have an inhibitory effect on the enzyme glutathione peroxidase, which is involved in the metabolism of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [(5-Methylfuran-2-yl)methyl](propyl)amine hydrochloride in laboratory experiments has a number of advantages. It is relatively inexpensive, easy to obtain, and easy to use. It is also relatively stable, and can be stored for long periods of time without degradation. Furthermore, it is a highly effective catalyst, allowing for the synthesis of a variety of compounds in a short period of time.
The use of this compound in laboratory experiments also has a number of limitations. It is not very soluble in water, and is therefore not suitable for use in aqueous solutions. In addition, it is not very stable in the presence of light or oxygen, and can therefore be easily degraded in the presence of these compounds.
Orientations Futures
The use of [(5-Methylfuran-2-yl)methyl](propyl)amine hydrochloride in scientific research has a number of potential future directions. It could be used in the synthesis of new drugs, polymers, and other compounds. It could also be used in the development of new materials, such as polymers and nanomaterials. In addition, it could be used in the study of biochemical and physiological processes, such as the metabolism of fatty acids and reactive oxygen species. Finally, it could be used in the development of new technologies, such as bioreactors and biosensors.
Méthodes De Synthèse
[(5-Methylfuran-2-yl)methyl](propyl)amine hydrochloride can be synthesized from a variety of starting materials, including 5-methylfuran-2-ylmethanol, propyl amine and hydrochloric acid. The reaction is typically carried out in a two-phase system, with the organic phase containing the starting materials and the aqueous phase containing the hydrochloric acid. The reaction is typically carried out at room temperature, with stirring, and is complete after about 1 hour. The reaction yields this compound in a yield of up to 90%.
Applications De Recherche Scientifique
[(5-Methylfuran-2-yl)methyl](propyl)amine hydrochloride has been used in a variety of scientific research applications, including drug synthesis, biochemical studies, and the development of new materials. It has been used as a catalyst in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics. It has also been used in the synthesis of a variety of polymers, such as polyurethane and polyethylene. This compound has also been used in the synthesis of a variety of other compounds, including amino acids, peptides, and nucleotides.
Propriétés
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-3-6-10-7-9-5-4-8(2)11-9;/h4-5,10H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWFMYCKOPBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(O1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6343968.png)


![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)


![N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344005.png)
![2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344013.png)

![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
amine](/img/structure/B6344059.png)
amine hydrochloride](/img/structure/B6344071.png)
